molecular formula C22H27N7O3 B608577 (S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate CAS No. 1116570-97-8

(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate

Cat. No. B608577
M. Wt: 437.5
InChI Key: MVPARBNSRQJBEM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LIMK-IN-14 is a potent and selective LIMK inhibitor.

Scientific Research Applications

Antiproliferative Activity

  • Synthesis and Evaluation : A study by Mallesha et al. (2012) synthesized derivatives similar to the compound , demonstrating antiproliferative effects against various human cancer cell lines. The findings indicated potential anticancer properties, warranting further research (Mallesha et al., 2012).

Anti-Inflammatory and Analgesic Properties

  • Synthesis of Novel Compounds : Abu‐Hashem et al. (2020) synthesized novel derivatives that exhibited significant inhibitory activity on COX-2 enzymes, with notable analgesic and anti-inflammatory effects. This research suggests potential therapeutic applications in managing inflammation and pain (Abu‐Hashem et al., 2020).

Metabolic Pathway Analysis

  • Metabolism of Antineoplastic Agents : Gong et al. (2010) investigated the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor with a structure similar to the compound . This study provided insights into the metabolic pathways, crucial for understanding the pharmacokinetics and potential therapeutic applications of similar compounds (Gong et al., 2010).

Antimicrobial Activity

  • Evaluation of Dithiocarbamate Derivatives : Yurttaş et al. (2016) synthesized and evaluated derivatives for antimicrobial activity. The study found significant antimicrobial properties in some compounds, suggesting potential use in combating microbial infections (Yurttaş et al., 2016).

Anti-Angiogenic and DNA Cleavage Properties

  • Synthesis and Biological Evaluation : Kambappa et al. (2017) synthesized novel derivatives and assessed their ability to inhibit angiogenesis and interact with DNA. The study revealed that certain derivatives had notable anti-angiogenic and DNA cleavage activities, which could be valuable in cancer treatment (Kambappa et al., 2017).

properties

CAS RN

1116570-97-8

Product Name

(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate

Molecular Formula

C22H27N7O3

Molecular Weight

437.5

IUPAC Name

(S)-3-(2-Methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate

InChI

InChI=1S/C22H27N7O3/c1-14-11-23-19-18(14)20(25-13-24-19)28-8-9-29(15(2)12-28)21(30)26-16-6-5-7-17(10-16)32-22(31)27(3)4/h5-7,10-11,13,15H,8-9,12H2,1-4H3,(H,26,30)(H,23,24,25)/t15-/m0/s1

InChI Key

MVPARBNSRQJBEM-HNNXBMFYSA-N

SMILES

O=C(OC1=CC=CC(NC(N2[C@@H](C)CN(C3=C4C(NC=C4C)=NC=N3)CC2)=O)=C1)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LIMK-IN-14;  LIMK IN 14;  LIMKIN14;  LIMK inhibitor 14;  LIMK inhibitor-14; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate
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(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate
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(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate
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(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate
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(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate
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(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate

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